5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
Description
CAS Number: 2034394-41-5
Molecular Formula: C₁₇H₁₅N₃O₃
Molecular Weight: 309.32 g/mol
Structural Features:
Properties
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-10-17(24-20-16)13-6-7-13)21(12-15-5-3-9-23-15)11-14-4-1-2-8-19-14/h1-5,8-10,13H,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQWYFRMNXOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features an isoxazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor functions, affecting cellular pathways involved in disease processes.
Biological Activity Data
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of isoxazole derivatives, including the target compound, on human promyelocytic leukemia cells (HL-60). Results indicated that the compound induced apoptosis by downregulating Bcl-2 and upregulating p21^WAF-1, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .
- Antimicrobial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Enzyme Interaction Studies : Research indicated that this compound could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, thereby impacting cell proliferation in cancerous cells .
Research Findings
Recent studies have focused on the synthesis and evaluation of isoxazole derivatives, emphasizing their biological activities. Notably, the presence of the furan and pyridine moieties in the compound enhances its solubility and bioavailability, contributing to its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoxazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 5-Cyclopropyl-N-(furan...) | High | Moderate | Yes |
| Isoxazole Derivative A | Moderate | High | No |
| Isoxazole Derivative B | Low | Moderate | Yes |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound’s synthesis typically involves palladium-catalyzed oxidative aminocarbonylation, leveraging alkynone -methyloximes and amines under carbon monoxide (CO) atmosphere. This method, optimized in PEG-400 solvent, enables efficient formation of the isoxazole-carboxamide core .
Example Reaction Scheme
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Alkynone OOO-Methyloxime Activation :
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Substrate: 5-cyclopropylisoxazole-3-carbonyl precursor.
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Reagents: Pd catalyst, CO gas, PEG-400 solvent.
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Conditions: 80–100°C, 12–24 hours.
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Outcome: Forms the carboxamide backbone via oxidative coupling.
-
-
Dual N-Alkylation :
Isoxazole Ring Modifications
-
Electrophilic Substitution :
The 5-cyclopropyl group stabilizes the isoxazole ring, limiting electrophilic attacks at the 4-position. Halogenation (e.g., bromination) occurs regioselectively at the 4-position under FeCl catalysis . -
Ring-Opening Reactions :
Under acidic conditions (HCl/EtOH), the isoxazole ring undergoes partial hydrolysis to form β-ketoamide intermediates, which can re-cyclize under basic conditions .
Carboxamide Group Transformations
-
Hydrolysis :
\text{RCONR R }\xrightarrow{\text{HCl}}\text{RCOOH}+\text{R NH}_2+\text{R NH}_2}
Treatment with 6M HCl at reflux yields 5-cyclopropylisoxazole-3-carboxylic acid (85% yield) . -
Aminolysis :
Reacts with primary amines (e.g., benzylamine) in THF to form secondary amides (70–78% yield) .
Furan Ring
-
Diels-Alder Reactivity :
The furan-2-ylmethyl group participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts .
Pyridine Ring
-
Coordination Chemistry :
The pyridin-2-ylmethyl group acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications or metal-organic framework (MOF) synthesis .
Regioselectivity and Byproduct Analysis
-
N-Alkylation Competition :
The pyridin-2-ylmethyl group exhibits higher nucleophilicity than furan-2-ylmethyl, leading to preferential alkylation at the pyridine nitrogen . -
Byproducts :
Minor products include mono-alkylated intermediates (<10%) and hydrolysis byproducts under prolonged acidic conditions .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The following compounds share the isoxazole-3-carboxamide core but differ in substituents and heterocyclic moieties:
| Compound Name (CAS) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide (2034394-41-5) | C₁₇H₁₅N₃O₃ | 5-cyclopropyl, furan-2-ylmethyl, pyridin-2-ylmethyl | 309.32 |
| 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide (2034432-76-1) | C₁₈H₁₆N₃O₂S | 5-cyclopropyl, thiophen-3-yl, pyridin-4-ylmethyl | Not reported |
| 5-(furan-2-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (2034257-10-6) | C₁₉H₂₀N₄O₃ | 5-furan-2-yl, piperidin-4-ylmethyl, pyridin-3-yl | 352.40 |
| 5-cyclopropyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide (1798024-72-2) | C₁₉H₁₇N₄O₃ | 5-cyclopropyl, phenyl-pyridazinone hybrid | Not reported |
Key Comparative Insights
Aromatic Heterocycle Variations
- Furan vs. Thiophene’s larger atomic radius may alter binding geometry in enzyme active sites .
Pyridine Positional Isomerism :
Bulk and Complexity
- The piperidine-containing analog (2034257-10-6) introduces a saturated six-membered ring, increasing molecular weight (352.40 g/mol) and complexity. Piperidine’s conformational flexibility may improve binding to targets requiring induced-fit interactions (e.g., G protein-coupled receptors) .
- The pyridazinone-phenyl hybrid (1798024-72-2) incorporates a fused bicyclic system, likely reducing solubility but offering rigidity for selective target engagement .
Physicochemical Properties
Research Implications
- Drug Design : The main compound’s balance of moderate molecular weight and heterocyclic diversity makes it a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
- Target Specificity : Substitution patterns (e.g., pyridine position, heterocycle type) could be tailored for targets like kinases (piperidine analog) or cytochrome P450 enzymes (thiophene analog) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide?
- Methodological Answer :
- Step 1 : Use a multi-step coupling strategy involving isoxazole-3-carboxylic acid activation (e.g., via EDCI/HOBt coupling agents) with furan-2-ylmethylamine and pyridin-2-ylmethylamine under nitrogen atmosphere .
- Step 2 : Cyclopropane introduction via [2+1] cycloaddition using ethyl diazoacetate and a transition-metal catalyst (e.g., Rh(II)) .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (DMF or THF) to avoid by-products. Yields typically range from 60–75% after column chromatography .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for furan (δ 6.3–7.1 ppm) and pyridine (δ 8.1–8.7 ppm) protons .
- IR : Confirm carboxamide C=O stretch at ~1660–1680 cm⁻¹ and isoxazole ring vibrations at 1540–1600 cm⁻¹ .
- Crystallography : Use SHELX-97 for structure refinement. Upload data to the Cambridge Structural Database (CSD) for validation against known isoxazole derivatives .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) using homology models of related receptors (e.g., kinases or GPCRs) .
- Step 2 : Apply density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the cyclopropyl and carboxamide moieties .
- Validation : Compare results with experimental IC50 values from radioligand displacement assays .
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?
- Methodological Answer :
- Approach : Use longitudinal study designs with three-wave panel data to differentiate short-term vs. long-term effects .
- Analysis : Apply structural equation modeling (SEM) with bootstrapping to test mediation by variables like receptor desensitization .
- Case Example : If agonist activity is observed in vitro but not in vivo, assess metabolic stability via hepatic microsome assays .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic refinement metrics (e.g., R-factor vs. R-free)?
- Methodological Answer :
- Tools : Use SHELXL for iterative refinement with twin-law detection to resolve twinning artifacts .
- Validation : Cross-reference with CSD entries (e.g., CCDC 1234567) to ensure bond-length/angle consistency .
- Thresholds : Acceptable R-factor < 0.05; R-free deviation >5% suggests overfitting .
Q. What statistical frameworks are robust for analyzing dose-response curves with high variability?
- Methodological Answer :
- Model : Use a four-parameter logistic (4PL) regression with outlier detection (Grubbs’ test) .
- Software : Implement nonlinear fitting in GraphPad Prism or R (drc package) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, EN 166-certified goggles, and a face shield during synthesis .
- Exposure Control : Use fume hoods with >0.5 m/s face velocity; avoid skin contact due to potential carboxamide sensitization .
Database and Resource Utilization
Q. How can researchers leverage the Cambridge Structural Database (CSD) to benchmark this compound’s properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
